3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide
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Overview
Description
3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a hydroxypropan-2-ylamino group attached to it. The compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions typically involve the use of hydrogen peroxide (H2O2) as an oxidizing agent to form the thietane oxide rings . The reaction proceeds through the elimination of thietane-1,1-dioxide and the formation of 3-aryloxythietane-1,1-dioxides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent to form thietane oxide rings.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding thietane derivative.
Substitution: Sodium phenolates and thiophenolate are used in substitution reactions to form 3-aryloxythietane-1,1-dioxides.
Major Products Formed
The major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxide .
Scientific Research Applications
3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound exhibits antidepressant activity by modulating neurotransmitter levels and interacting with specific receptors in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the serotonin and norepinephrine systems .
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds are synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates.
3-Phenylsulfanylthietane-1,1-dioxide: Formed by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium mercaptophenolate.
Uniqueness
3-((1-Hydroxypropan-2-yl)amino)thietane1,1-dioxide is unique due to its specific structure, which includes a hydroxypropan-2-ylamino group attached to the thietane ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for research in various fields .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-[(1,1-dioxothietan-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H13NO3S/c1-5(2-8)7-6-3-11(9,10)4-6/h5-8H,2-4H2,1H3 |
InChI Key |
QLJAFOLPQHKWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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